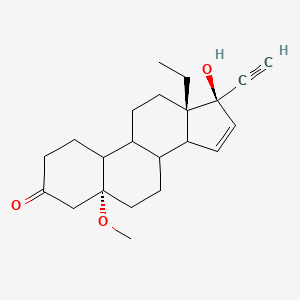
Losartan Carboxylic Acid-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CAS Number: 124750-92-1 (unlabeled)
科学的研究の応用
Bio-Analytical Applications
Losartan, an angiotensin II receptor antagonist, is metabolized into its active form, Losartan Carboxylic Acid (LCA). The accurate measurement of Losartan and LCA concentrations in human plasma is crucial for pharmacokinetic studies. A selective and sensitive LC-MS/MS method has been developed and validated for this purpose. The method utilizes a specific mobile phase and employs solid-phase extraction techniques with specific cartridges, ensuring precise and reproducible results, instrumental in pharmacokinetic and bioavailability studies (Sharma et al., 2010).
Pharmacogenetic Applications
Losartan metabolism is significantly influenced by the genetic variability of cytochrome P450 enzymes, particularly CYP2C9. Studies have developed methods to measure the urinary metabolic ratio of Losartan to its active form (E-3174) to assess CYP2C9 activity in humans. These methods, such as the high-performance liquid chromatographic (HPLC) method with fluorescence detection, are crucial for evaluating the metabolic ratios and understanding the impact of genetic polymorphisms on drug metabolism and efficacy (Dorado et al., 2012).
Drug-Drug Interaction and Inhibition Studies
Research on Losartan has also focused on understanding its interaction with other drugs and inhibitors. For instance, the effect of bucolome, a CYP2C9 inhibitor, on the pharmacokinetics of Losartan and E3174 has been studied to understand how concurrent drug administration can affect the metabolism of Losartan. These studies are instrumental in predicting drug interactions and ensuring the safe and effective use of Losartan in combination with other medications (Kobayashi et al., 2008).
Environmental Applications
The environmental impact of pharmaceutical pollutants is a growing concern. Studies like the electrochemical degradation of Losartan in aqueous media have been conducted to understand and mitigate the environmental impact of pharmaceuticals. These studies focus on the degradation pathways and the efficiency of degradation processes, such as electro-oxidation with boron-doped diamond electrodes, in removing these pollutants from water sources (Salazar et al., 2016).
Pharmacokinetic and Drug Monitoring Studies
Losartan and its active metabolite's concentration in biological fluids like plasma and urine is critical for therapeutic drug monitoring and pharmacokinetic studies. Various sensitive and specific analytical methods have been developed for this purpose. These methods, including LC-MS/MS and HPLC with fluorescence detection, are pivotal for understanding the drug's absorption, distribution, metabolism, and excretion, which is crucial for optimizing dosage regimens and ensuring patient safety (Hussein, 2014).
特性
分子式 |
C22H12D9ClN6O2 |
|---|---|
分子量 |
445.95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




